3× Higher Turnover Frequency in Pd(II)-Catalyzed C–H Alkenylation vs. Homogeneous Pd(OAc)₂ via MOF-808 Immobilization
When incorporated as a post-synthetic ligand on MOF-808, tetrahydrothiophene-2,5-dicarboxylic acid effectively entraps and stabilizes Pd(II) centers within large 18.4 Å cages, yielding a heterogeneous single-site catalyst. This catalyst achieves a turnover frequency of 8.4 h⁻¹ after 1 hour of reaction, which is three times higher than the standard homogeneous Pd(OAc)₂ benchmark (~2.8 h⁻¹) under identical reaction conditions for nondirected oxidative alkenylation of arenes [1]. The hydrogenated thiolane ring is essential: the saturated sulfur donor provides a coordination environment that stabilizes Pd(II) without impeding substrate diffusion, a property not achievable with rigid, unsaturated thiophene analogs that would alter pore geometry and metal accessibility [1].
| Evidence Dimension | Catalytic turnover frequency (TOF) for nondirected oxidative alkenylation of arenes |
|---|---|
| Target Compound Data | TOF = 8.4 h⁻¹ (MOF-808 functionalized with tetrahydrothiophene-2,5-dicarboxylic acid/Pd(II), measured after 1 h reaction) |
| Comparator Or Baseline | Pd(OAc)₂ (homogeneous): TOF ≈ 2.8 h⁻¹ |
| Quantified Difference | 3.0-fold increase in TOF |
| Conditions | Nondirected oxidative alkenylation of electron-rich arenes; MOF-808 with 18.4 Å internal pore diameter; Zr₆-cluster node |
Why This Matters
A 3× TOF advantage directly translates to higher throughput and reduced catalyst loading for gram-scale production of vinylated aromatic intermediates relevant to pharmaceuticals, agrochemicals, and fine chemicals.
- [1] National Institute of Chemistry (Slovenia). A metal-organic catalyst for C–H bond activation. Published April 16, 2020. https://www.ki.si/en/news/a-metal-organic-catalyst-for-c-h-bond-activation/ View Source
